5,5-Dimethylhex-3-yn-1-ol

Description

Structural Classification and Unique Functional Group Assembly of Alkynyl Alcohols

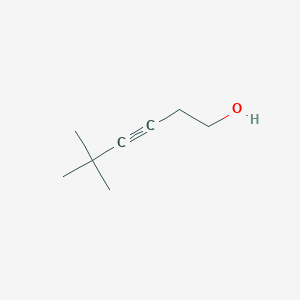

5,5-Dimethylhex-3-yn-1-ol is classified as an alkynyl alcohol. wikipedia.org Its structure consists of a six-carbon chain with a hydroxyl (-OH) group at one end and a carbon-carbon triple bond (an alkyne) starting at the third carbon. A prominent feature of this molecule is the presence of two methyl groups on the fifth carbon, creating a bulky tert-butyl group. This specific arrangement of functional groups—a primary alcohol and an internal alkyne—imparts distinct chemical properties and reactivity to the molecule.

The molecular formula for this compound is C8H14O. uni.lu Its structure is systematically named this compound according to IUPAC nomenclature. nih.gov The spatial arrangement of the hydroxyl group and the alkyne functionality allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Key Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C8H14O uni.lu |

| IUPAC Name | This compound nih.gov |

| Molecular Weight | 126.20 g/mol nih.gov |

| CAS Number | 105418-43-7 nih.gov |

| SMILES | CC(C)(C)C#CCCO uni.lu |

| InChIKey | UBKDWFWJSKMFQA-UHFFFAOYSA-N uni.lu |

Academic Significance and Research Context of Alkynyl Alcohols as Chemical Building Blocks

Alkynyl alcohols, including this compound, are highly significant in the field of organic chemistry due to their versatility as chemical building blocks. wikipedia.org The dual functionality of the alcohol and the alkyne group allows for a wide range of chemical modifications, making them precursors to more complex molecules. For instance, the hydroxyl group can be transformed into other functional groups, while the alkyne can participate in various addition and coupling reactions.

Recent research highlights the utility of alkynyl alcohols in palladium-catalyzed isomerization reactions. nih.govacs.org These reactions can convert alkynyl alcohols into α,β-unsaturated aldehydes, which are themselves valuable synthetic intermediates. acs.orgresearchgate.net The process involves the migration of the carbon-carbon triple bond, demonstrating the potential for remote functionalization within a molecule. nih.govacs.org

Furthermore, alkynyl alcohols are employed in silver-catalyzed annulation reactions to construct complex cyclic structures like chromanes. rsc.org They have also been used in copper-catalyzed cyclization reactions. researchgate.net In one documented synthesis, this compound is used as a starting material to produce N-Methyl-N-(1-naphthylmethyl)-5,5-dimethyl-3-hexyn-amine, showcasing its role in the synthesis of complex amines. prepchem.com The strategic placement of the bulky tert-butyl group in this compound can also influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules.

The reactivity of the alkyne component is central to its utility. For example, the addition of an alkyne to a carbonyl group is a fundamental reaction for forming propargylic alcohols. wikipedia.org The ability to functionalize both the alcohol and alkyne moieties makes compounds like this compound indispensable tools for synthetic chemists aiming to build complex molecular architectures. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylhex-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,3)6-4-5-7-9/h9H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKDWFWJSKMFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438794 | |

| Record name | 3-Hexyn-1-ol, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105418-43-7 | |

| Record name | 3-Hexyn-1-ol, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylhex-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Patterns of 5,5 Dimethylhex 3 Yn 1 Ol

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond in 5,5-dimethylhex-3-yn-1-ol is a region of high electron density, making it susceptible to a variety of addition and cyclization reactions.

The addition of reagents across the triple bond can proceed with different regioselectivity. Anti-Markovnikov addition, where the hydrogen atom adds to the more substituted carbon of the alkyne, is a notable reaction pathway.

Radical Addition of HBr: In the presence of peroxides (ROOR), the addition of hydrogen bromide to alkynes follows a radical mechanism, leading to an anti-Markovnikov product. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. masterorganicchemistry.com This bromine radical adds to the alkyne at the less substituted carbon to form the more stable vinylic radical. Subsequent abstraction of a hydrogen atom from another HBr molecule yields the anti-Markovnikov product and regenerates the bromine radical, propagating the chain reaction. masterorganicchemistry.comyoutube.com The regioselectivity can result in both cis and trans isomers. libretexts.org

A related compound, 3,5-dimethyl-1-hexyn-3-ol, undergoes anti-Markovnikov addition of benzoic acid to yield 3,5-dimethyl-3-hydroxy-1-hexen-1-yl benzoate. lookchem.comsigmaaldrich.comchemicalbook.com

The alkyne functionality in this compound and related alkynyl diols can participate in cyclization reactions to form heterocyclic compounds.

Bisulfur Cyclization: Alkynyl diols can undergo bisulfur cyclization to produce thieno[3,2-b]thiophenes. mdpi.com For instance, the reaction of 2,5-dimethylhex-3-yne-2,5-diol with sulfur sources like elemental sulfur (S₈) or sodium thiosulfate (B1220275) (Na₂S₂O₃) in the presence of iodine can yield substituted thieno[3,2-b]thiophenes. mdpi.comresearchgate.net The reaction conditions, including the sulfur source, solvent, and temperature, are crucial for optimizing the yield of the desired product. mdpi.com A proposed mechanism involves the formation of reactive sulfur radicals that initiate the cyclization cascade. mdpi.com

Iodocyclization: Molecular iodine can mediate the cyclization of alkynyl systems containing tethered heteroatoms. mdpi.com For example, 3-alkynyl-1,2-diols can undergo a 5-endo-dig cyclization in the presence of iodine and sodium bicarbonate to form β-iodofurans. mdpi.com

Selenium-based Cyclization: Selenium tetrachloride (SeCl₄) reacts with the sterically hindered 2,5-dimethylhex-3-yne-2,5-diol to produce a selenium-bridged dihydrofuran derivative and a chlorinated seleninate ester analog. d-nb.info The reaction proceeds via a syn-addition of SeCl₄ to the triple bond, followed by intramolecular cyclization. d-nb.info

The following table summarizes selected cyclization reactions of alkynyl diols.

| Alkynyl Diol | Reagents | Product | Yield | Reference |

| 2,5-Dimethylhex-3-yne-2,5-diol | Na₂S₂O₃, I₂, NMP | 3,6-Dimethylthieno[3,2-b]thiophene | 31% | mdpi.com |

| 2,5-Dimethylhex-3-yne-2,5-diol | SeCl₄ | Selenium-bridged dihydrofuran derivative & Chlorinated seleninate ester | ~1:1 ratio | d-nb.info |

| 3-Alkyne-1,2-diols | I₂, NaHCO₃, MeCN | β-Iodofurans | High | mdpi.com |

Addition Reactions to the Triple Bond (e.g., Anti-Markovnikov Addition)

Transformations of the Primary Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional handle that can be oxidized, reduced, or undergo nucleophilic substitution.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. studymind.co.uk

Partial Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. studymind.co.uk Pyridinium chlorochromate (PCC) is a common reagent for this transformation, converting primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.orglibretexts.org The Collins reagent (CrO₃ in CH₂Cl₂) is another option for this partial oxidation. towson.edu

Complete Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from CrO₃ or K₂Cr₂O₇ with H₂SO₄), will oxidize primary alcohols to carboxylic acids. studymind.co.uklibretexts.orgtowson.edu

The table below outlines common oxidizing agents and their products.

| Reagent | Product from Primary Alcohol |

| Pyridinium chlorochromate (PCC) | Aldehyde libretexts.orglibretexts.org |

| Collins reagent | Aldehyde towson.edu |

| Potassium permanganate (KMnO₄) | Carboxylic acid studymind.co.uktowson.edu |

| Chromic acid (H₂CrO₄) | Carboxylic acid libretexts.orgtowson.edu |

While this section title refers to the hydroxyl group, the primary transformation is the reduction of the alkyne moiety. The presence of the hydroxyl group can influence the reaction but is not the primary site of reduction.

Partial Reduction to cis-Alkenes: Catalytic hydrogenation of the alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond to selectively form a cis-alkene. wikipedia.orgiitk.ac.inlscollege.ac.inmasterorganicchemistry.com This method is effective for reducing alkynes to alkenes without further reduction to alkanes. wikipedia.orglscollege.ac.in

Complete Reduction to Alkanes: Full hydrogenation of the alkyne to an alkane can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas under pressure.

The hydroxyl group is a poor leaving group, so it must first be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution.

Formation of Tosylates: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. prepchem.com This tosylate is an excellent leaving group and can be displaced by a variety of nucleophiles. For example, the tosylate derived from hex-5-yn-1-ol can be synthesized and subsequently used in substitution reactions. prepchem.com

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative method for the direct displacement of the hydroxyl group with a nucleophile. This reaction typically involves triphenylphosphine, a diazodicarboxylate (such as diethyl azodicarboxylate or diisopropyl azodicarboxylate), and the nucleophile. For instance, a primary alcohol was successfully converted to a primary azide (B81097) in 95% yield using diisopropyl azodicarboxylate, triphenylphosphine, and diphenylphosphoryl azide.

Reduction Processes of the Alkyne to Alkenes or Alkanes

Isomerization and Rearrangement Mechanisms

The isomerization of alkynyl alcohols, such as this compound, represents a significant transformation in organic synthesis, enabling the conversion of a carbon-carbon triple bond into other valuable functional groups. This section delves into the mechanistic details of these rearrangements, with a particular focus on palladium-catalyzed processes and the key intermediates that govern the reaction pathways.

Palladium-Catalyzed Long-Range Isomerization of Alkynyl Alcohols to α,β-Unsaturated Aldehydes and Ketones

The palladium-catalyzed long-range isomerization of alkynyl alcohols into α,β-unsaturated aldehydes and ketones is a powerful synthetic method. acs.orgresearchgate.net This transformation is particularly noteworthy as it allows for the migration of both π-components of the initial carbon-carbon triple bond over several methylene (B1212753) units. acs.orgnih.gov The process is generally driven by the formation of the thermodynamically more stable conjugated carbonyl compound. researchgate.netnih.gov

A readily available and well-defined palladium hydride complex is often employed as the catalyst for this reaction. acs.org The reaction protocol is typically operationally simple and demonstrates compatibility with a range of functional groups. researchgate.netnih.gov The isomerization of various aryl-, heteroaryl-, and alkyl-substituted alkynyl alcohols has been successfully demonstrated, leading to the preferential formation of the thermodynamically more stable α,β-unsaturated aldehydes. nih.gov

Research has shown that the process likely occurs through iterative migratory insertion and β-hydride elimination sequences. nih.gov Computational and experimental investigations have provided insights into the key elementary steps that dictate the reactivity and selectivity of this isomerization. researchgate.netnih.gov One notable finding is the proposal of an unconventional phosphine-assisted deprotonation in the final tautomerization step, as opposed to a more conventional β-hydride elimination. researchgate.netthieme-connect.com

The "chain-walking" mechanism, which involves the migration of the metal catalyst along the carbon chain, is a key feature of this long-range isomerization. thieme-connect.comunifr.ch This process facilitates the relocation of the unsaturation from the initial alkyne position to form the final conjugated system. The catalyst's ability to dissociate and re-associate during the migration of the two π-components of the alkyne has been suggested by the racemization of an enantioenriched substrate during isomerization. acs.orgnih.gov

The reaction conditions, including the choice of palladium precursor and ligands, can influence the efficiency and outcome of the isomerization. For instance, the use of specific trialkylphosphine ligands has been shown to affect the conversion rates. researchgate.net

Table 1: Research Findings on Palladium-Catalyzed Isomerization of Alkynyl Alcohols

| Catalyst System | Substrate Type | Product | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| [(tBu₃P)₂Pd(H)(Cl)] | Alkyl-substituted alkynyl alcohol | α,β-Unsaturated aldehyde | Isomerization proceeds via allene (B1206475) and dienyl alcohol intermediates. | nih.gov |

| Palladium Hydride Complex | Aryl-, heteroaryl-, and alkyl-substituted alkynyl alcohols | α,β-Unsaturated aldehydes and ketones | Process involves iterative migratory insertion/β-hydride elimination. | acs.org |

| Palladium Hydride Complex | Alkynyl Alcohols | α,β-Unsaturated Carbonyls | Tautomerization to the aldehyde occurs via a phosphine-assisted deprotonation. | thieme-connect.com |

| Palladium Hydride Complex | Enantioenriched alkynyl alcohol | Racemic dienyl alcohol and α,β-unsaturated aldehyde | Catalyst dissociation occurs during the migration of the two π-components. | acs.orgnih.gov |

Role of Intermediates (Allenes, Dienyl Alcohols) in Isomerization Pathways

The isomerization of alkynyl alcohols to α,β-unsaturated carbonyl compounds is not a direct conversion but proceeds through a series of key intermediates. Experimental evidence strongly supports the involvement of allenes and dienyl alcohols in the reaction pathway. nih.gov

In a palladium-catalyzed system, the initial alkynyl alcohol can first isomerize to a corresponding allene. This allene intermediate is then further converted to a dienyl alcohol. nih.gov For example, the conversion of an alkynyl alcohol to a dienyl alcohol has been observed to occur within minutes at room temperature in the presence of a palladium catalyst. acs.orgnih.gov Subsequent heating of the dienyl alcohol then leads to the formation of the final α,β-unsaturated aldehyde. nih.gov

The observation of allenyl species in the ¹H NMR spectrum during reaction monitoring provides direct evidence for their role as intermediates. thieme-connect.com When an isolated allene was subjected to the same catalytic conditions, it rapidly converted to the diene product, which upon further heating, yielded the thermodynamically stable α,β-unsaturated aldehyde. thieme-connect.com

The isomerization from the dienyl alcohol to the final carbonyl compound is a critical step. While β-hydride elimination is a common mechanism in such tautomerizations, computational studies have suggested an alternative pathway involving a phosphine-assisted deprotonation in certain palladium-catalyzed systems. researchgate.netthieme-connect.com

Derivatization Strategies and Synthesis of Novel Compounds from 5,5 Dimethylhex 3 Yn 1 Ol

Esterification of the Hydroxyl Group (e.g., with Acetic Anhydride (B1165640) in Ionic Liquids)

The primary alcohol of 5,5-dimethylhex-3-yn-1-ol can be readily converted into an ester, a common strategy to protect the hydroxyl group or to introduce new functionalities. A notable method involves the esterification with acetic anhydride in a neutral ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]). lookchem.comchemicalbook.comsigmaaldrich.com This approach is highlighted for its efficiency and the use of a "green" solvent system. lookchem.comsigmaaldrich.com Ionic liquids are favored in some esterification reactions as they can facilitate the process and allow for easier product separation. imperial.ac.uk The reaction yields 5,5-dimethylhex-3-yn-1-yl acetate (B1210297), effectively capping the hydroxyl group while leaving the alkyne moiety available for subsequent transformations. lookchem.comchemicalbook.comsigmaaldrich.com

| Reactant | Reagent | Solvent | Product |

| This compound | Acetic Anhydride | 1-Butyl-3-methylimidazolium tetrafluoroborate | 5,5-Dimethylhex-3-yn-1-yl acetate |

Functionalization of the Alkyne Moiety

The carbon-carbon triple bond in this compound is a key site for introducing structural complexity. Various metal-catalyzed reactions can be employed to transform the alkyne into more elaborate structures like vinyl derivatives, which are themselves versatile synthetic intermediates.

A powerful one-pot strategy to functionalize the alkyne is through a tandem palladium-catalyzed hydrostannylation followed by a Stille cross-coupling reaction. lookchem.comsigmaaldrich.comsmolecule.com This sequence first introduces a trialkyltin group across the triple bond to form a vinylstannane intermediate, which is then coupled with an organic halide. msu.eduresearchgate.net

The hydrostannylation of this compound can be achieved using an organotin hydride (like Bu3SnH), often generated in situ from a precursor such as tributyltin chloride (Bu3SnCl) and a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a palladium(0) catalyst. msu.edu This addition typically proceeds with high stereoselectivity.

Following the formation of the vinylstannane, a second palladium catalyst facilitates the Stille coupling with an aryl or vinyl halide (e.g., iodobenzene (B50100) or (E)-β-bromostyrene). lookchem.commsu.edu This C-C bond-forming reaction is known for its tolerance of a wide range of functional groups. researchgate.net For instance, the one-pot reaction of this compound with a tin reagent and an aryl halide leads to the synthesis of derivatives like (E)-5,5-dimethyl-1-phenylhex-3-en-1-ol. lookchem.comsigmaaldrich.com

Detailed Research Findings: In a study focused on developing Stille reactions that are catalytic in tin, 5,5-dimethylhex-1-yn-3-ol (an isomer of the title compound) was subjected to Pd(0)-mediated hydrostannylation using Bu3SnCl and PMHS. msu.edu The reaction yielded the corresponding vinyltin, 3,5-dimethyl-1-tributylstannylhex-1-en-3-ol, with a 74% yield. msu.edu A subsequent attempt at a one-pot tandem hydrostannylation/Stille coupling with (E)-β-bromostyrene using substoichiometric amounts of tin resulted in a low (3%) yield of the desired coupled product, 2,4-dimethyl-8-phenylocta-5,7-dien-4-ol, highlighting the challenges in optimizing catalytic cycles. msu.edu

| Step | Reactant | Reagents | Catalyst | Product |

| 1. Hydrostannylation | This compound | Organotin Hydride (e.g., Bu3SnH) | Pd(0) complex | (E)-5,5-Dimethyl-4-(tributylstannyl)hex-3-en-1-ol |

| 2. Stille Coupling | (E)-5,5-Dimethyl-4-(tributylstannyl)hex-3-en-1-ol | Organic Halide (e.g., Iodobenzene) | Pd(0) complex | (E)-5,5-Dimethyl-4-phenylhex-3-en-1-ol |

The alkyne functionality is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms 1,2,3-triazoles. organic-chemistry.org This reaction is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org While the internal alkyne of this compound is less reactive in traditional CuAAC reactions compared to terminal alkynes, its structural motif is still relevant. The hydroxyl group can be used as a handle to link the molecule to an azide- or terminal alkyne-containing partner, which could then participate in a click reaction. Alternatively, derivatization of the alkyne itself could potentially generate a species suitable for such cycloadditions. The structural framework of alkynols is frequently employed in creating complex molecules through click chemistry principles. vulcanchem.com

Beyond the Stille reaction, other palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis. The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, is a prominent example. wikipedia.orgorganic-chemistry.orglibretexts.org Although this compound is an internal alkyne, related terminal alkynols are ideal substrates for this reaction. This highlights a potential synthetic pathway where a terminal isomer or a derivative of this compound could be used to directly form C(sp)-C(sp²) bonds, creating arylalkyne structures.

The Heck reaction , which couples alkenes with aryl or vinyl halides, could be applied to alkene derivatives of this compound. researchgate.net For instance, the product of a selective reduction of the alkyne to an alkene, (E)-5,5-dimethylhex-3-en-1-ol, could serve as a substrate in a Heck coupling to introduce aryl or vinyl substituents. nih.gov

Click Chemistry Applications

Multi-component Reactions and Cascade Cyclizations Utilizing Alkynol Scaffolds

Alkynol scaffolds, like this compound, are valuable building blocks in multi-component reactions (MCRs) and cascade cyclizations. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and synthetic steps. beilstein-journals.orgresearchgate.net Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, that rapidly builds molecular complexity. nih.gov

The dual functionality of alkynols allows them to participate in elegant cascade sequences. For example, the hydroxyl group can act as an internal nucleophile to attack the alkyne (or a derivative thereof) after it has been activated by a catalyst. This strategy is widely used to construct various heterocyclic and carbocyclic frameworks. Research has demonstrated that alkynol derivatives can undergo cascade cyclizations to form substituted thieno chemicalbook.comsigmaaldrich.comthiophenes and other complex fused systems. mdpi.com While specific examples utilizing this compound in the literature are not prominent, the general reactivity pattern of alkynols makes its scaffold a prime candidate for the development of novel MCRs and cascade reactions for the synthesis of complex molecular architectures. nih.govmdpi.com

Catalytic Applications in Organic Transformations Utilizing 5,5 Dimethylhex 3 Yn 1 Ol

Transition Metal Catalysis

Transition metal catalysts play a pivotal role in activating the C-C triple bond and the hydroxyl group of 5,5-dimethylhex-3-yn-1-ol, facilitating a range of synthetic transformations.

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed for transformations involving alkynes. In the context of this compound and its derivatives, palladium catalysis has been instrumental in forming new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed reactions of unsymmetrical alkynes are a known application area. molaid.com

One notable application is in Sonogashira coupling reactions, where a palladium(II) complex can be used to couple terminal alkynes with aryl halides. google.com This method is efficient for creating internal alkynes under mild conditions, often without the need for copper co-catalysts or phosphine (B1218219) ligands. google.com While direct examples with this compound are not explicitly detailed, the methodology is applicable to terminal alkynes in general. google.com

Furthermore, palladium-catalyzed oxidative carbonylation reactions represent another significant area. For example, PdI2 has been used to catalyze the oxidative aminocarbonylation of 4-yn-1-ols to produce β- and γ-lactams. unipr.it

A summary of representative palladium-catalyzed reactions is presented below:

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Sonogashira Coupling | Palladium(II) Complex | Terminal Alkyne, Aryl Halide | Internal Alkyne | google.com |

| Oxidative Aminocarbonylation | PdI2 | 4-yn-1-ol, Amine, CO | β- or γ-Lactam | unipr.it |

| Oxidative Cyclization-Alkoxycarbonylation | PdI2 | 2-Alkynylbenzamides, Alcohol, CO | 3-[(Alkoxycarbonyl)methylene]isobenzofuran-1(3H)imines | unipr.it |

Copper-Catalyzed Reactions (e.g., with CO2)

A three-component reaction catalyzed by a simple Cu(I) salt enables the synthesis of propargylic amines from fluorinated diazo compounds, anilines, and ethynylbenziodoxoles (EBX) as electrophiles. epfl.ch This method is tolerant of a wide range of functional groups. epfl.ch

Zinc and Titanium-Based Catalysis in Alkynylation

Zinc iodide (ZnI2) has been shown to catalyze the one-pot allenylation of terminal alkynes with pyrrolidine (B122466) and ketones to form trisubstituted allenes. nih.gov This reaction can proceed under conventional heating or microwave irradiation. nih.gov Mechanistic studies suggest that the reaction proceeds through a propargylamine (B41283) intermediate, with a rate-determining molaid.comecampus.com-hydride transfer. nih.gov

Titanium-based catalysts are also utilized in alkyne chemistry. For example, the hydrometalation of 7-methyloct-6-en-2-yn-1-ol can be achieved using iBuMgCl and Ti(Cp)2Cl2, followed by reaction with an electrophile like methyl iodide. thieme-connect.de

Organocatalysis and Metal-Free Catalysis for Alkynol Transformations

Metal-free catalytic systems provide an alternative to transition metal-based methods for transforming alkynyl alcohols. Scandium triflate (Sc(OTf)3), a Lewis acid, has been shown to be an effective homogeneous catalyst for the direct allylation of alcohols, including propargylic alcohols, with allyltrimethylsilane. acs.orgacs.org This reaction proceeds under mild and neutral conditions, likely through the formation of a metal-free β-silyl-substituted carbocation intermediate. acs.orgacs.org

Enantioselective Catalytic Processes for Chiral Alkynyl Alcohols

The synthesis of enantiomerically pure or enriched chiral alcohols is a significant goal in organic synthesis. The preparation of enantiopure homopropargyl alcohols is particularly important as they are valuable pharmaceutical intermediates. georgiasouthern.edu

Enzyme-catalyzed enantioselective reductions of ketones have become a popular industrial method for producing chiral synthons. georgiasouthern.edu Biocatalysts like dehydrogenases and reductases offer a biodegradable alternative to potentially toxic metal catalysts. georgiasouthern.edu For instance, an alcohol dehydrogenase has been shown to be highly active in the reduction of a non-terminal acetylenic ketone, yielding the product with very high enantiomeric excess (>99% ee). georgiasouthern.edu

Chiral Lewis basic catalysts have also been employed for the enantioselective silylation of alcohols. nih.gov A combination of a chiral catalyst and an achiral, structurally similar co-catalyst can significantly accelerate these reactions and reduce the required catalyst loading. nih.gov

The following table summarizes key findings in the enantioselective synthesis of chiral alkynyl alcohols:

| Catalytic System | Transformation | Substrate Type | Key Outcome | Reference |

| Alcohol Dehydrogenase | Enantioselective Reduction | Non-terminal Acetylenic Ketone | >99% enantiomeric excess | georgiasouthern.edu |

| Chiral Lewis Base + Achiral Co-catalyst | Enantioselective Silylation | Diols and Polyols | High enantiomeric ratios, reduced reaction times | nih.gov |

| Rhodium(II) Tetracarboxylate + Cinchona Alkaloid-derived Cations | Enantioselective Aziridination | Alkenyl Alcohols | High enantiomeric excess | nih.gov |

Computational Chemistry and Theoretical Studies of Alkynyl Alcohols

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules like 5,5-Dimethylhex-3-yn-1-ol. DFT calculations can accurately predict geometric parameters, such as bond lengths and angles, as well as electronic properties that govern the molecule's reactivity.

DFT methods are used to determine the ground-state electronic structure and to map out the potential energy surface of a molecule. From this, key reactivity indicators can be derived. For example, the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively. In reactions involving alkynyl alcohols, DFT can be employed to analyze how substituents influence the electronic properties of the alkyne and hydroxyl functional groups. mdpi.commdpi.com

Research on related systems, such as the reactivity of ethinyl-functionalized cyclooctyne (B158145) on semiconductor surfaces, has utilized DFT to determine thermodynamically preferred adsorption structures. mdpi.com This was achieved by analyzing the minimal structural deformation of the adsorbate and the surface, a principle that can be extended to understand the interaction of this compound with catalysts or other reagents. mdpi.com Furthermore, DFT calculations have been instrumental in studying cycloaddition reactions, identifying reactants as nucleophiles or electrophiles based on charge transfer at the transition state. mdpi.com

Table 1: Representative Calculated Molecular Properties for Alkynyl Alcohols This table presents typical data that can be generated for this compound using DFT calculations, based on general knowledge of similar molecules.

| Property | Predicted Value Range | Method Example |

| C≡C Bond Length | 1.20 - 1.22 Å | B3LYP/6-31G(d) |

| C-O Bond Length | 1.42 - 1.44 Å | B3LYP/6-31G(d) |

| O-H Bond Length | 0.96 - 0.98 Å | B3LYP/6-31G(d) |

| C≡C-C Bond Angle | 175° - 179° | B3LYP/6-31G(d) |

| Dipole Moment | 1.5 - 2.5 D | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5 - 7 eV | B3LYP/6-31G(d) |

Note: These values are illustrative and would require specific calculations for this compound for precise data.

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction requires identifying the complete reaction pathway, including all intermediates and transition states. Computational methods are indispensable for this purpose. For reactions involving alkynyl alcohols, such as isomerization, cyclization, or addition reactions, computational analysis can elucidate the step-by-step process. nih.govacs.org

For instance, in the palladium-catalyzed isomerization of alkynyl alcohols, DFT calculations have been used to map the potential energy surface, revealing the relative stabilities of various isomers and intermediates. acs.org These studies can identify the rate-determining step of a reaction by calculating the energy barriers (activation energies) for each elementary step. acs.org A recent study on the isomerization of alkynyl alcohols to α,β-unsaturated aldehydes showed that computational analyses were in agreement with experimental mechanistic investigations, even identifying an unusual phosphine-assisted deprotonation as being more favorable than a conventional β-hydride elimination. acs.orgresearchgate.net

Transition state modeling is a critical component of this analysis. By locating the transition state structure—the maximum energy point along the reaction coordinate—chemists can understand the geometry of the activated complex and the factors that influence the reaction's selectivity. For example, in the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols, mechanistic data, supported by theoretical modeling, point to a turnover-limiting insertion of the C-C triple bond into the Lanthanide-Oxygen bond via a highly organized transition state. acs.org Similarly, in copper-catalyzed asymmetric additions of alcohols to alkynyl esters, DFT studies revealed that a Boc group on the substrate assists in the reaction via a six-membered ring transition state, explaining the high enantioselectivity observed. nih.gov

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of an Alkynyl Alcohol This table provides a conceptual example of data obtained from reaction pathway analysis for a process like isomerization or cyclization.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactant | This compound + Catalyst | 0.0 |

| TS1 | First Transition State | +21.5 |

| Intermediate 1 | Catalyst-alkyne complex | -5.2 |

| TS2 | Second Transition State (Rate-determining) | +25.8 |

| Intermediate 2 | Rearranged intermediate | +3.1 |

| TS3 | Final Transition State | +15.0 |

| Product | Cyclized or Isomerized Product + Catalyst | -10.7 |

Note: These values are hypothetical and serve to illustrate the type of information gained from transition state modeling.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. frontiersin.org For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. researchgate.net

The predicted spectra serve several purposes. They can aid in the assignment of peaks in experimental spectra, help differentiate between possible isomers, and determine the absolute configuration of chiral molecules by comparing calculated and experimental vibrational circular dichroism (VCD) spectra. researchgate.netrsc.org For instance, a study on a stereoselective hydride transfer reaction used computational modeling to predict the VCD spectrum, which was then matched with the experimental spectrum to confirm the absolute configuration of the product alcohol. rsc.org

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative Example) This table demonstrates how calculated spectroscopic data for a molecule like this compound would be compared to experimental values for structural verification.

| Spectroscopic Data | Predicted Value (Calculated) | Experimental Value (Observed) |

| ¹³C NMR (δ, ppm) | ||

| C1 (-CH₂OH) | ~61 | (Value from experiment) |

| C2 (-CH₂-) | ~23 | (Value from experiment) |

| C3 (≡C-) | ~80 | (Value from experiment) |

| C4 (≡C-) | ~90 | (Value from experiment) |

| C5 (-C(CH₃)₃) | ~28 | (Value from experiment) |

| C6 (-C(CH₃)₃) | ~31 | (Value from experiment) |

| IR Frequency (cm⁻¹) | ||

| O-H stretch | ~3400 (H-bonded) | (Value from experiment) |

| C-H stretch (sp³) | 2870 - 2960 | (Value from experiment) |

| C≡C stretch | ~2240 | (Value from experiment) |

Note: Predicted values are estimates based on general principles. Experimental verification is required.

Advanced Spectroscopic Characterization in Research of 5,5 Dimethylhex 3 Yn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including 5,5-dimethylhex-3-yn-1-ol and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of this compound, the signals corresponding to the different types of protons can be predicted based on their chemical environment. The tert-butyl group protons would appear as a sharp singlet, while the protons of the methylene (B1212753) groups adjacent to the hydroxyl group and the alkyne would exhibit distinct splitting patterns (triplets or multiplets) due to spin-spin coupling with neighboring protons. The hydroxyl proton itself typically appears as a broad singlet.

For derivatives of this compound, such as 1-azido-2-(2-methoxy-5,5-dimethylhex-3-yn-2-yl)benzene, the ¹H NMR spectrum reveals characteristic shifts. For instance, the protons of the tert-butyl group appear at 1.30 ppm, while the methoxy (B1213986) group protons are observed at 3.21 ppm. rsc.org The aromatic protons show complex splitting patterns in the range of 7.13–7.70 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In this compound, distinct signals would be expected for the quaternary carbon of the tert-butyl group, the methyl carbons, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the propyl chain.

In a derivative like 1-azido-2-(2-methoxy-5,5-dimethylhex-3-yn-2-yl)benzene, the ¹³C NMR spectrum shows signals for the tert-butyl carbons at 38.89 (methyl) and 27.51 (quaternary) ppm, the methoxy carbon at 52.18 ppm, and the acetylenic carbons around 96.49 and 79.30 ppm. rsc.org The aromatic carbons are observed in the downfield region of the spectrum. rsc.org

The following table summarizes representative ¹H and ¹³C NMR data for a derivative of this compound.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-Azido-2-(2-methoxy-5,5-dimethylhex-3-yn-2-yl)benzene | 7.70 (dd, J = 1.6, 7.8 Hz, 1H), 7.34 (ddd, J = 1.5, 7.6, 7.6 Hz, 1H), 7.20 (dd, J = 1.2, 7.9 Hz, 1H), 7.13 (ddd, J = 1.2, 7.6, 7.6 Hz, 1H), 3.21 (s, 3H), 1.81 (s, 3H), 1.30 (s, 9H) | 137.33, 133.02, 129.57, 129.05, 124.40, 119.72, 96.49, 79.30, 52.18, 38.89, 27.51 |

Table 1: NMR Data for 1-Azido-2-(2-methoxy-5,5-dimethylhex-3-yn-2-yl)benzene. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. savemyexams.comspecac.com It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. savemyexams.com

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. A broad and strong absorption band in the region of 3400-3650 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. pressbooks.publibretexts.org The C-H stretching vibrations of the alkane portions of the molecule typically appear in the range of 2850-2960 cm⁻¹. libretexts.org The internal C≡C triple bond of the alkyne functional group shows a stretching absorption in the 2100-2260 cm⁻¹ region, which is often weak for internal alkynes. libretexts.org

In derivatives of this compound, additional or shifted absorption bands can be observed, confirming the presence of new functional groups. For example, in 1-azido-2-(2-methoxy-5,5-dimethylhex-3-yn-2-yl)benzene, a strong absorption band around 2121 cm⁻¹ corresponds to the azide (B81097) (N₃) stretching vibration. rsc.org The presence of the aromatic ring is indicated by C-H stretching absorptions around 3055 cm⁻¹ and C=C stretching absorptions in the 1473-1589 cm⁻¹ range. rsc.org

The table below presents the characteristic IR absorption frequencies for the functional groups in a derivative of this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Observed Frequency in 1-Azido-2-(2-methoxy-5,5-dimethylhex-3-yn-2-yl)benzene (cm⁻¹) |

| Alkyl C-H Stretch | 2850-2970 | 2970 |

| Azide (N₃) Stretch | 2100-2260 | 2121 |

| Aromatic C=C Stretch | 1450-1600 | 1473 |

| C-O Stretch | 1000-1300 | 1219, 1126 |

| Aromatic C-H Bend | 675-870 | 756 |

Table 2: IR Data for 1-Azido-2-(2-methoxy-5,5-dimethylhex-3-yn-2-yl)benzene. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This method measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places.

For this compound (C₈H₁₄O), the calculated monoisotopic mass is 126.104465 g/mol . nih.gov An HRMS analysis of this compound would be expected to yield a measured m/z value that is extremely close to this calculated value, thus confirming its elemental composition.

In the study of derivatives of this compound, HRMS is indispensable for verifying the successful incorporation of new atoms and functional groups. For instance, the HRMS data for 1-azido-2-(2-methoxy-5,5-dimethylhex-3-yn-2-yl)benzene shows a calculated m/z for the sodium adduct [M+Na]⁺ of 252.1107. rsc.org The experimentally found value of 252.1105 is in excellent agreement, confirming the molecular formula C₁₃H₁₅N₃NaO. rsc.org

The following table provides an example of HRMS data for a derivative of this compound.

| Compound | Molecular Formula | Adduct | Calculated m/z | Found m/z |

| 1-Azido-2-(1-hydroxy-4,4-dimethylpent-2-ynyl)benzene | C₁₃H₁₅N₃O | [M+Na]⁺ | 252.1107 | 252.1105 |

Table 3: HRMS Data for a Derivative of this compound. rsc.org

X-ray Crystallography (for Crystalline Derivatives)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. This method involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the angles and intensities of the diffracted beams, which can be used to construct a detailed 3D model of the molecule.

The data obtained from X-ray crystallography is invaluable for understanding the precise spatial arrangement of atoms, which can influence the chemical and physical properties of the compound. This information is particularly crucial for complex molecules where NMR and other spectroscopic methods may not be sufficient to resolve all structural ambiguities.

Applications in Complex Molecule Synthesis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

5,5-Dimethylhex-3-yn-1-ol serves as a key starting material and intermediate in a multitude of organic synthesis reactions. The presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne) within the same molecule provides two reactive centers that can be manipulated independently or in concert to construct more complex molecular architectures.

The hydroxyl group can be easily converted into other functional groups. For instance, it can be transformed into a leaving group, such as a mesylate, which then allows for nucleophilic substitution reactions. This is demonstrated in the synthesis of N-Methyl-N-(1-naphthylmethyl)-5,5-dimethyl-3-hexyn-amine, where this compound is first reacted with methanesulfonyl chloride and triethylamine (B128534) to form the corresponding mesylate. This intermediate then reacts with N-methyl-1-naphthylmethylamine to yield the final product. prepchem.com

The alkyne functionality is also highly versatile. It can participate in various reactions, including:

Coupling Reactions: The terminal alkyne can undergo Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, to form new carbon-carbon bonds.

Click Chemistry: The alkyne is a suitable partner for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry," which is used for the efficient and specific joining of molecular fragments.

Reduction: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, providing stereochemical control in the synthesis of target molecules.

Hydration: The alkyne can be hydrated to form a ketone, introducing a new functional group.

The combination of these reactive sites makes this compound and its derivatives valuable precursors for creating a diverse range of organic compounds.

Incorporation into Natural Product Total Synthesis

The strategic use of this compound and structurally related alkynyl alcohols has been documented in the total synthesis of complex natural products. These building blocks offer a way to introduce specific carbon frameworks and functionalities that are present in the target molecules.

While a direct application of this compound in a named natural product synthesis was not found in the provided search results, the synthesis of related alkynyl alcohols and their use in complex syntheses highlights their importance. For example, the synthesis of (syn)-2,3-Dimethylhex-5-yn-1-ol demonstrates the creation of a chiral alkynyl alcohol, a type of building block often required for the asymmetric synthesis of natural products. The principles guiding the use of these simple alkynyl alcohols are directly applicable to the potential use of this compound in similar synthetic endeavors.

The total synthesis of complex molecules like callyspongiolide, an anticancer marine natural product, often involves the coupling of several complex fragments. acs.org Alkynyl moieties are frequently part of these fragments, participating in key bond-forming reactions to assemble the carbon skeleton of the natural product. The structural motif of an alcohol and an alkyne separated by a few carbon atoms, as seen in this compound, is a common feature in precursors for such syntheses.

Synthesis of Heterocyclic Compounds (e.g., Thieno[3,2-b]thiophenes, Naphthalenes)

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings.

Thieno[3,2-b]thiophenes

Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant interest due to their applications in organic electronics, such as organic solar cells and polymer semiconductors. researchgate.net A facile method for synthesizing substituted thieno[3,2-b]thiophenes involves the cascade cyclization of alkynyl diol derivatives. researchgate.netmdpi.com In this type of reaction, a molecule containing two hydroxyl groups and an alkyne is treated with a sulfur source to construct the fused thiophene (B33073) rings. While this compound itself is not a diol, it can be readily converted into a suitable precursor for such cyclizations. The general strategy underscores the utility of alkynyl alcohols in the synthesis of these important materials.

The synthesis of thieno[3,2-b]thiophenes can be achieved through various methods, often starting from thiophene derivatives. mdpi.comencyclopedia.pubacs.org However, methods that build the heterocyclic core from acyclic precursors, such as alkynyl diols, offer a high degree of flexibility in introducing different substituents onto the thieno[3,2-b]thiophene (B52689) scaffold. mdpi.com

Naphthalenes

The framework of this compound can also be incorporated into the synthesis of naphthalenes, which are polycyclic aromatic hydrocarbons. One documented example is the synthesis of N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine. prepchem.comnih.gov In this synthesis, the entire 5,5-dimethylhex-3-yn-1-yl moiety is attached to a naphthalene (B1677914) ring system. The synthesis begins by activating the hydroxyl group of this compound, followed by a substitution reaction with a naphthalene-containing amine. prepchem.com This demonstrates how the compound can be used to append an alkynyl side chain to a pre-existing aromatic system.

Furthermore, general synthetic methods for naphthalenes can involve the cyclization of precursors that could potentially be derived from alkynyl alcohols like this compound. mdpi.comorientjchem.org

Applications in Polymer Chemistry, including Alkynyl-Based Polymerizations

The alkyne functionality of this compound makes it a suitable monomer for alkynyl-based polymerizations. These polymerizations can lead to the formation of polymers with unique electronic and physical properties.

The hydroxyl group of this compound can act as an initiator for polymerization reactions. For example, in the polymerization of ethylene (B1197577) oxide using metal cyanide catalysts, initiator compounds with oxyalkalatable groups, such as alcohols, are used to start the polymer chain growth. google.com this compound could potentially serve as such an initiator, leading to the formation of poly(ethylene oxide) chains with a terminal alkyne group. This terminal alkyne could then be used for further modifications of the polymer, such as cross-linking or grafting.

Alkynes are known to undergo polymerization through various mechanisms, including those catalyzed by organic bases or metal complexes. mdpi.com Thiol-yne polymerization, for instance, is a type of click chemistry that can be used to create highly branched polymers. mdpi.com While direct polymerization of this compound is not explicitly detailed in the provided results, its structural features are amenable to such reactions. The presence of the bulky tert-butyl group could influence the properties of the resulting polymer, potentially leading to materials with interesting solubility and morphological characteristics.

The table below summarizes the key applications of this compound and its derivatives discussed in this article.

| Application Area | Specific Use | Key Reaction Type |

| Organic Synthesis | Versatile building block | Nucleophilic substitution, Sonogashira coupling, Click chemistry |

| Natural Product Synthesis | Precursor to complex fragments | Asymmetric synthesis, Cross-coupling reactions |

| Heterocyclic Chemistry | Synthesis of Thieno[3,2-b]thiophenes | Cascade cyclization |

| Synthesis of Naphthalenes | Nucleophilic substitution | |

| Polymer Chemistry | Monomer in alkynyl-based polymerizations | Initiator for polymerization, Thiol-yne polymerization |

Future Directions and Emerging Research Avenues for 5,5 Dimethylhex 3 Yn 1 Ol Chemistry

Development of More Sustainable and Efficient Synthesis Routes

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For a compound like 5,5-dimethylhex-3-yn-1-ol, this translates to developing synthetic pathways that are not only high-yielding but also minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources. Current research efforts are geared towards achieving these objectives through several innovative strategies.

One promising approach involves the use of cascade reactions, where multiple bond-forming events occur in a single pot, thereby reducing the number of purification steps and solvent usage. For instance, a novel cascade strategy has been developed for the eco-friendly conversion of CO2 into 1,3-oxazinan-2-ones, where alkynols play a crucial role. chinesechemsoc.org This method operates under mild conditions and demonstrates high efficiency, offering a greener alternative to traditional multi-step syntheses. chinesechemsoc.org

Another key area of development is the use of more sustainable catalytic systems. While palladium-based catalysts are effective for many transformations involving alkynes, they are often expensive and can leave toxic residues. rsc.org Consequently, there is a strong impetus to develop catalysts based on more abundant and less toxic metals. Furthermore, the design of catalysts that can be easily recovered and reused is a critical aspect of sustainable synthesis.

The table below summarizes some of the emerging sustainable synthesis strategies relevant to alkynols like this compound.

| Synthesis Strategy | Description | Potential Advantages |

| Cascade Reactions | Multiple reaction steps are combined into a single synthetic operation. | Reduced waste, fewer purification steps, increased efficiency. chinesechemsoc.org |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. | Reduced environmental impact and improved safety. |

| Renewable Feedstocks | Utilizing starting materials derived from biomass rather than petrochemicals. | Reduced reliance on fossil fuels and lower carbon footprint. kuraray.comacs.org |

| Energy-Efficient Methods | Employing microwave irradiation, ultrasound, or mechanochemistry to accelerate reactions and reduce energy consumption. | Faster reaction times and lower energy costs. |

Exploration of Novel Catalytic Systems for Specific Transformations

The reactivity of the triple bond and the hydroxyl group in this compound makes it a versatile substrate for a wide range of chemical transformations. The development of novel catalytic systems is crucial for controlling the selectivity and efficiency of these reactions.

A significant area of research is the semi-hydrogenation of alkynols to produce valuable enols, which are important intermediates in the synthesis of fine chemicals. mdpi.comresearchgate.net While traditional Lindlar catalysts have been used for this purpose, they suffer from drawbacks such as the use of toxic lead. rsc.org Current research focuses on developing lead-free alternatives with improved activity and selectivity. rsc.org For example, selectively poisoning the active sites of palladium nanoparticles has been shown to enhance catalytic performance in the semi-hydrogenation of alkynols. rsc.org

Gold-catalyzed cyclizations of alkynol derivatives have also emerged as a powerful tool for the synthesis of complex heterocyclic structures. mdpi.comscispace.com These reactions proceed under mild conditions and often exhibit high levels of chemo- and regioselectivity. The development of new gold catalysts with tailored ligand environments will likely expand the scope of these transformations even further.

Furthermore, the use of cooperative catalytic systems, where two or more different metals work in concert to promote a reaction, is a rapidly growing area. For example, mixed s-block metal organometallic reagents have been successfully used in the catalytic intramolecular hydroalkoxylation of alkynols. rsc.org

The table below highlights some of the novel catalytic systems being explored for transformations of alkynols.

| Catalyst Type | Transformation | Key Features |

| Lead-Free Palladium Catalysts | Semi-hydrogenation | High selectivity for Z-alkenes, environmentally friendly. rsc.org |

| Gold(I) and Gold(III) Complexes | Cycloisomerization, rearrangement | Mild reaction conditions, high functional group tolerance. mdpi.comscispace.com |

| Bimetallic Catalysts (e.g., s-Block Magnesiates) | Hydroalkoxylation | Enhanced reactivity compared to monometallic systems. rsc.org |

| Ruthenium Carbonyl Clusters | Hydroesterification | Can be applied under increasingly mild conditions. |

| Iron-based Catalysts | SOMOphilic Alkynylation | Enables the assembly of acetylenic motifs into functional alkenes. nih.gov |

Design and Synthesis of Advanced Functional Materials Incorporating Alkynol Scaffolds

The unique structural features of alkynols, including their rigidity and the presence of modifiable functional groups, make them attractive building blocks for the creation of advanced functional materials. The incorporation of the this compound scaffold, with its bulky tert-butyl group, can impart specific properties to these materials.

One area of interest is the development of bio-based and sustainable polymers. kuraray.comacs.orgmdpi.com Alkynol-containing monomers can be polymerized to create materials with tailored thermal and mechanical properties. Lignin, an abundant natural aromatic polymer, is being explored as a source for bio-based polymers, and its functional groups can be used to create materials like polyurethane and epoxy resins. the-innovation.orgresearchgate.net

Alkynol scaffolds are also being investigated for their potential use in the fabrication of functional scaffolds for tissue engineering. mdpi.comuminho.pt The ability to create scaffolds with controlled architecture and surface chemistry is crucial for promoting cell growth and tissue regeneration. light-am.com For instance, anisotropic poly(vinyl alcohol) scaffolds with controllable mechanical properties have been fabricated using a freeze-casting technique. acs.org

The table below provides examples of advanced functional materials that can be synthesized using alkynol scaffolds.

| Material Type | Potential Application | Key Properties |

| Bio-based Polymers | Sustainable plastics, adhesives | Renewable, potentially biodegradable. kuraray.comacs.orgmdpi.com |

| Functional Scaffolds | Tissue engineering, regenerative medicine | Biocompatible, porous, supports cell growth. mdpi.comuminho.pt |

| Smart Lubricant Coatings | Medical devices (e.g., ureteral stents) | Antibacterial, reduces encrustation. wiley.com |

| Zincophilic Anionic Hydrogel Electrolytes | Energy storage (supercapacitors) | Durable, high performance. wiley.com |

Detailed Studies on Electronic and Steric Effects in Reactivity and Selectivity

A deep understanding of the interplay between electronic and steric effects is fundamental to predicting and controlling the outcome of chemical reactions. The structure of this compound, with its sterically demanding tert-butyl group positioned near the reactive alkyne moiety, makes it an excellent model substrate for such studies.

The bulky tert-butyl group can exert a significant influence on the regioselectivity of addition reactions to the triple bond. For example, in hydroboration reactions, the large steric bulk of the reagent can lead to preferential addition at the less hindered carbon of the alkyne. msu.edu Similarly, in nickel-catalyzed reductive coupling reactions, steric effects can dominate over electronic effects in determining the regioselectivity of the attack.

The electronic nature of the substituents on the alkyne also plays a crucial role. The sp-hybridized carbons of the triple bond are more electronegative than sp2-hybridized carbons, making alkynes more electrophilic than alkenes. msu.edu This property allows alkynes to undergo nucleophilic addition reactions, a mode of reactivity not typically observed for unactivated alkenes. msu.edu

Kinetic studies are essential for elucidating the mechanisms of these reactions and quantifying the impact of steric and electronic factors. For instance, kinetic studies on the cyclization of alkynols have revealed an inhibition effect of the substrate on the catalyst. rsc.org

The table below summarizes the key electronic and steric effects that influence the reactivity of alkynols like this compound.

| Effect | Description | Impact on Reactivity and Selectivity |

| Steric Hindrance | The bulky tert-butyl group physically obstructs the approach of reagents to the alkyne. | Can control regioselectivity, may decrease reaction rates. |

| Inductive Effect | The electron-donating or -withdrawing nature of substituents influences the electron density of the triple bond. | Affects the electrophilicity/nucleophilicity of the alkyne. |

| Hyperconjugation | The interaction of the C-H bonds of the tert-butyl group with the alkyne's π-system. | Can stabilize carbocation intermediates. |

| Linear Geometry | The sp-hybridization of the alkyne carbons results in a linear geometry. | Reduces steric hindrance directly at the triple bond compared to alkenes. msu.edu |

Q & A

Basic: What are the standard synthetic routes for 5,5-Dimethylhex-3-yn-1-ol, and how can reaction conditions be optimized for reproducibility?

Answer:

A common method involves alkyne functionalization under inert atmospheres. For example, MnBuLi in THF can deprotonate terminal alkynes, followed by quenching with electrophiles like TMS-Cl to protect the alkyne intermediate . Key steps include:

- Nitrogen atmosphere to prevent oxidation.

- Slow addition of reagents (e.g., MnBuLi) to control exothermicity.

- Column chromatography for purification, as described in protocols yielding similar propargyl alcohols with >90% purity .

Optimize reaction time and temperature (e.g., 0°C to room temperature) to balance yield and side-product formation.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:

- 1H/13C NMR : Identify hydroxyl (-OH) protons (δ 1.5–2.5 ppm, broad) and alkyne carbons (δ 70–90 ppm). Compare with published spectra of analogous compounds (e.g., 3-(2-azidoethyl)-1H-indol-5-ol in ) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <3 ppm error. For example, FAB-HRMS in achieved 335.1512 [M+H]+ .

- IR : Detect alkyne C≡C stretches (~2100–2260 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .

Advanced: How can catalytic systems be optimized for stereoselective modifications of this compound?

Answer:

- Palladium/copper catalysts : Use PdCl2(PPh3)2/CuI for Sonogashira couplings, as demonstrated in synthesizing alkynyl quinazolinones (e.g., 6a in ). Optimize ligand ratios (e.g., PCy3) to enhance selectivity .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve alkyne activation, while additives like Cs2CO3 stabilize intermediates .

- Kinetic studies : Monitor reaction progress via TLC or GC-MS to adjust catalyst loading (typically 5–10 mol%) .

Advanced: How should researchers resolve contradictions in spectral data across studies (e.g., NMR chemical shifts)?

Answer:

- Solvent/temperature calibration : NMR shifts vary with solvent (e.g., DMSO vs. CDCl3) and temperature. For example, hydroxyl protons in DMSO-d6 (δ 8.62 ppm in ) differ from CDCl3 (δ 2.74 ppm in ) .

- Referenced standards : Use internal standards (e.g., TMS) and cross-check with databases like NIST Chemistry WebBook ( ) .

- Dynamic effects : Consider rotamers or hydrogen bonding, which broaden peaks or split signals .

Basic: What experimental design principles apply to studying the reactivity of this compound in nucleophilic additions?

Answer:

- Control groups : Compare reactions with/without catalysts (e.g., CuI in ) to isolate catalytic effects .

- Stoichiometry gradients : Vary alkyne:electrophile ratios (e.g., 1:1 to 1:2) to identify optimal conditions .

- Inert conditions : Use Schlenk lines for moisture-sensitive steps, as in ’s synthesis of TMS-protected intermediates .

Advanced: What strategies mitigate byproduct formation during alkyne functionalization of this compound?

Answer:

- Protecting groups : Introduce TMS or triazoles to stabilize reactive alkynes, reducing side reactions (e.g., ’s use of TMS-Cl) .

- Purification protocols : Use gradient elution in column chromatography (e.g., hexane/EtOAc in ) to separate polar byproducts .

- Low-temperature quenching : Add ice-cold water post-reaction to precipitate intermediates and minimize decomposition .

Basic: How can computational tools aid in predicting the reactivity of this compound?

Answer:

- DFT calculations : Model transition states for alkyne additions (e.g., Sonogashira coupling) using software like Gaussian. Reference ’s AI-driven synthesis design principles for mechanistic insights .

- Retrosynthetic analysis : Apply tools like Synthia™ to propose viable pathways, aligning with ’s emphasis on AI in synthesis planning .

Advanced: What methodologies address challenges in scaling up this compound synthesis for collaborative research?

Answer:

- Continuous flow systems : Improve heat/mass transfer for exothermic steps (e.g., alkyne deprotonation) .

- Green chemistry : Replace hazardous solvents (e.g., DMF) with PEG-400, as in ’s CuAAC reactions .

- Collaborative validation : Share spectral data via platforms like NMRShiftDB to cross-verify reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.